

# Physicochemical properties of 4-(Aminomethyl)phenylalanine

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## Compound of Interest

Compound Name: 4-(Aminomethyl)phenylalanine

Cat. No.: B111946

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An In-depth Technical Guide to the Physicochemical Properties of **4-(Aminomethyl)phenylalanine**

## Introduction

**4-(Aminomethyl)phenylalanine** is a non-proteinogenic amino acid derivative that has garnered significant attention within the scientific community. Its unique structure, which incorporates the foundational phenylalanine scaffold with an additional aminomethyl group on the phenyl ring, renders it a versatile building block in medicinal chemistry and peptide science. [1] This modification introduces a second basic center, fundamentally altering the molecule's physicochemical profile compared to its proteinogenic parent and opening new avenues for structural modification and bioconjugation.[1][2]

This guide provides a comprehensive overview of the core physicochemical properties of **4-(Aminomethyl)phenylalanine**. We will delve into its structural attributes, ionization behavior, and solubility, and provide field-proven, step-by-step protocols for their experimental determination. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their research and development endeavors.

Chemical Structure:

IUPAC Name: (2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid[3]

## Core Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in any scientific context. The table below summarizes the key physicochemical data for **4-(Aminomethyl)phenylalanine**.

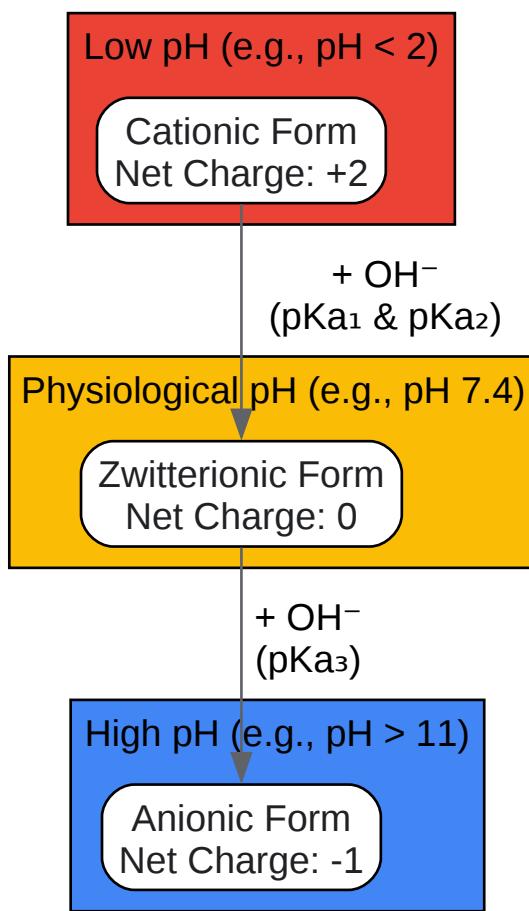
Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	194.23 g/mol	<a href="#">[3]</a>
Appearance	Off-white to pale yellow solid	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	150338-20-8	<a href="#">[1]</a>
pKa Values	Three ionizable groups: • α-Carboxylic Acid (~2-3) • α-Amino Group (~9-10) • Benzylic Amino Group (~10-11) (Experimental determination required)	Inferred from structure
LogP / LogD <sub>7.4</sub>	Expected to be low (<0), indicating high hydrophilicity. (Experimental determination required)	Inferred from structure
Aqueous Solubility	Qualitatively described as favorable. Expected to be pH-dependent.	<a href="#">[1]</a>

## Ionization Behavior and pH-Dependent Properties

The presence of three distinct ionizable functional groups—the α-carboxylic acid, the α-amino group, and the benzylic aminomethyl group—makes the physicochemical behavior of **4-(Aminomethyl)phenylalanine** highly dependent on pH. These groups dictate the molecule's net charge, which in turn influences its solubility, lipophilicity, and interaction with biological targets.

- $pK_{a1}$  ( $\alpha$ -Carboxylic Acid): Expected in the range of pH 2-3. Below this pH, the group is protonated ( $-COOH$ ). Above this pH, it is deprotonated ( $-COO^-$ ).
- $pK_{a2}$  ( $\alpha$ -Amino Group): Expected in the range of pH 9-10. Below this pH, the group is protonated ( $-NH_3^+$ ). Above this pH, it is neutral ( $-NH_2$ ).
- $pK_{a3}$  (Benzylic Amino Group): Expected in the range of pH 10-11. Below this pH, the group is protonated ( $-CH_2-NH_3^+$ ). Above this pH, it is neutral ( $-CH_2-NH_2$ ).

The molecule will carry a net positive charge at low pH, exist as a zwitterion around neutral pH, and become negatively charged at high pH. The precise  $pK_a$  values are critical for predicting its state in physiological environments and must be determined empirically.



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Figure 1: Simplified representation of the ionization states of **4-(Aminomethyl)phenylalanine** across different pH ranges.

## Lipophilicity and Solubility Profile

**Lipophilicity:** The octanol-water partition coefficient (LogP for the neutral species, LogD for a specific pH) is a critical parameter for predicting a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.<sup>[4][5]</sup> Due to its multiple charged groups, **4-(Aminomethyl)phenylalanine** is highly polar. Its LogP value is expected to be negative, indicating a strong preference for aqueous environments over lipid-like ones. This hydrophilicity suggests that passive diffusion across biological membranes (like the gut wall or the blood-brain barrier) may be limited, while aqueous solubility for formulation is likely to be high.

**Solubility:** The molecule's zwitterionic character and multiple polar groups confer favorable aqueous solubility.<sup>[1]</sup> This solubility is pH-dependent. At very low or very high pH, the molecule carries a net charge, which typically enhances its interaction with water and increases solubility. Minimum solubility is often observed near the isoelectric point (pI), where the net charge is zero.

## Experimental Characterization Protocols

To ensure data integrity, direct experimental measurement of key parameters is non-negotiable. The following protocols are presented as self-validating systems for determining the pKa and LogD values.

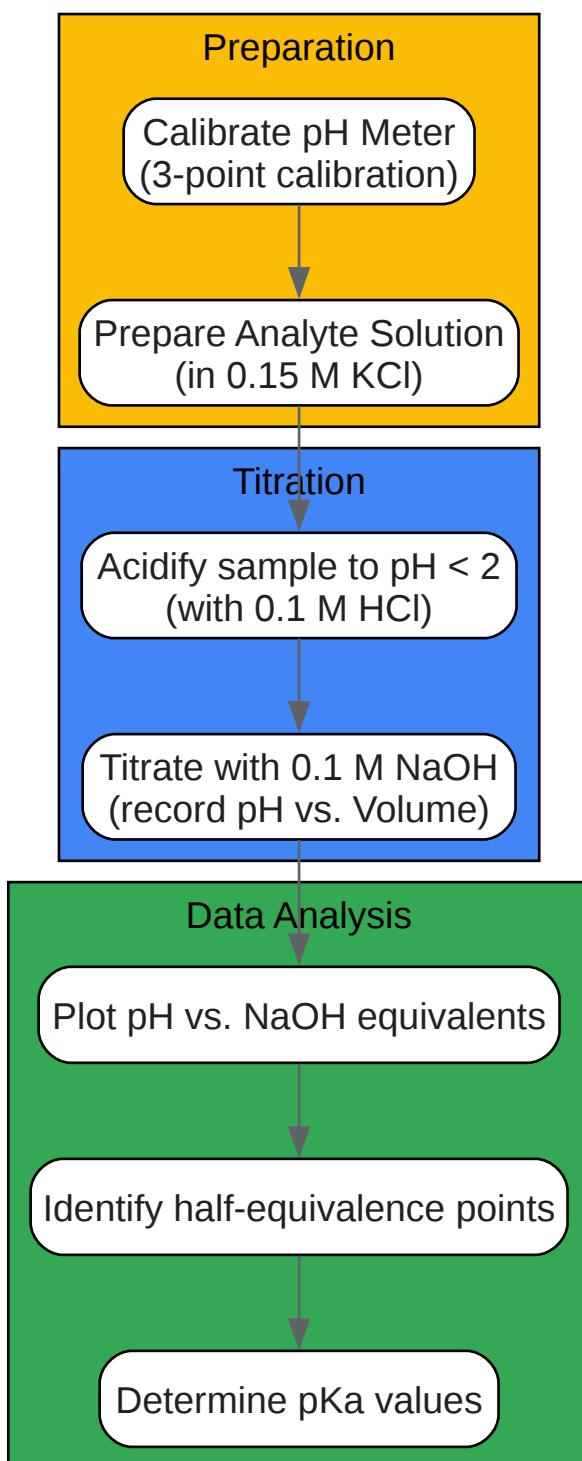
### Protocol: Determination of pKa by Potentiometric Titration

This method is the gold standard for determining the dissociation constants of ionizable groups by monitoring pH changes upon the addition of a titrant.<sup>[6]</sup>

**Expertise & Causality:** We employ a two-stage titration (acidification then basification) to ensure all three groups are analyzed from their fully protonated state, providing a complete titration curve from which all pKa values can be derived. Using a constant ionic strength background electrolyte (0.15 M KCl) minimizes activity coefficient fluctuations, ensuring the measured pH accurately reflects proton concentration changes.<sup>[7]</sup>

**Methodology:**

- System Calibration: Calibrate a high-resolution pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25°C).[\[7\]](#)
- Sample Preparation: Accurately weigh ~20 mg of **4-(Aminomethyl)phenylalanine** and dissolve it in 50 mL of degassed, deionized water containing 0.15 M KCl.
- Initial Acidification: Place the solution in a jacketed beaker on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with standardized 0.1 M HCl until the pH is stable below 2.0. This ensures all functional groups are fully protonated.[\[7\]](#)
- Titration with Base: Begin the titration by adding standardized 0.1 M NaOH in small, precise increments (e.g., 0.05 mL). Record the pH value and total volume of titrant added after each increment has fully mixed and the pH reading has stabilized.
- Endpoint: Continue the titration until the pH reaches ~12.5 to ensure the deprotonation of all groups.[\[7\]](#)[\[8\]](#)
- Data Analysis: Plot the pH (y-axis) versus the equivalents of NaOH added (x-axis). The pKa values correspond to the pH at the half-equivalence points (the midpoints of the buffer regions on the curve).[\[7\]](#) Alternatively, the first derivative of the curve ( $\Delta\text{pH}/\Delta\text{V}$ ) can be plotted against titrant volume to identify the equivalence points more sharply.



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Figure 2: Workflow for the potentiometric determination of pKa values.

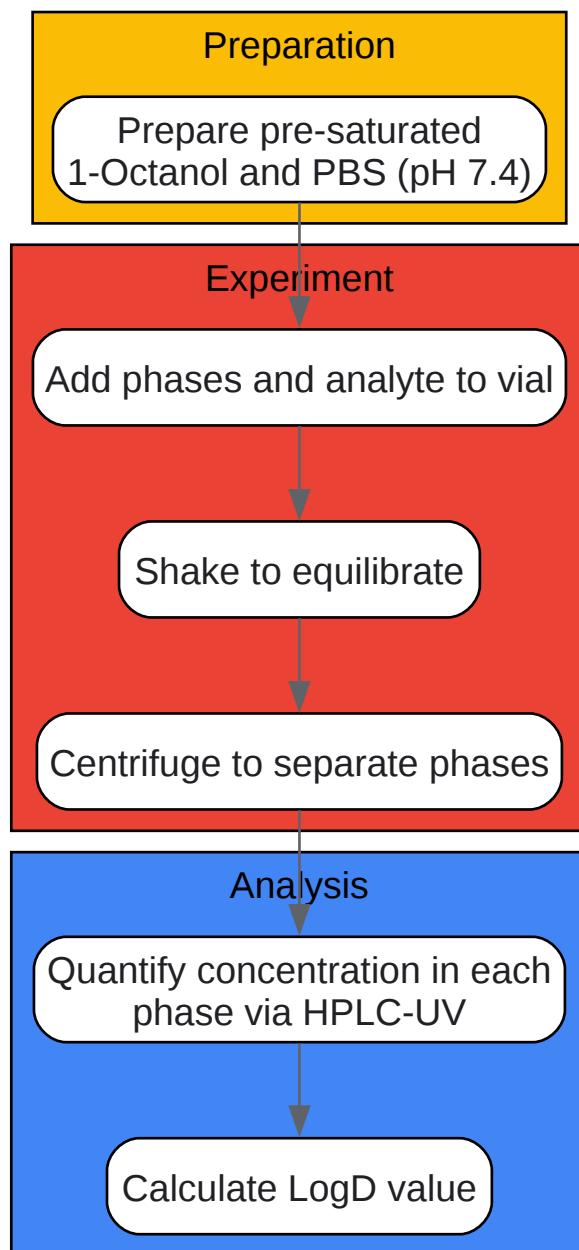
# Protocol: Determination of LogD<sub>7.4</sub> by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring lipophilicity. [4][9] We describe the determination of LogD at pH 7.4, which is most relevant for predicting behavior in physiological plasma.

**Expertise & Causality:** Pre-saturation of the aqueous and organic phases is a critical step to prevent volume changes during the experiment that would skew the final concentration measurements. Using HPLC with UV detection for quantification provides high sensitivity and specificity, allowing for accurate measurements even with small amounts of the compound.[10]

## Methodology:

- **Phase Preparation:** Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Mix equal volumes of 1-octanol and the PBS buffer in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[4][5]
- **Stock Solution:** Prepare a 10 mM stock solution of **4-(Aminomethyl)phenylalanine** in a suitable solvent like DMSO.[4][5]
- **Partitioning:** In a glass vial, add 2 mL of the pre-saturated 1-octanol and 2 mL of the pre-saturated PBS (pH 7.4). Spike with a small volume (e.g., 20  $\mu$ L) of the stock solution to achieve a final concentration in the  $\mu$ M range.
- **Equilibration:** Cap the vial tightly and shake on an orbital shaker at a constant speed and temperature (e.g., 25°C) for at least 2 hours to allow partitioning to reach equilibrium.[9]
- **Phase Separation:** Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.
- **Quantification:** Carefully withdraw an aliquot from the aqueous phase and an aliquot from the 1-octanol phase. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.
- **Calculation:** Calculate the LogD<sub>7.4</sub> using the following formula:  $\text{LogD}_{7.4} = \log_{10} \left( \frac{\text{[Concentration in Octanol]}}{\text{[Concentration in Aqueous]}} \right)$



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Figure 3: Workflow for the shake-flask determination of LogD.

## Implications for Drug Development and Research

The physicochemical profile of **4-(Aminomethyl)phenylalanine** directly informs its potential and challenges in research and development.

- Drug Design & Peptide Synthesis: The additional aminomethyl group serves as a valuable handle for chemical modification, allowing for the attachment of other molecules (bioconjugation) or the modulation of peptide structures to enhance stability or activity.[1][2]
- Formulation: Its high polarity and favorable aqueous solubility are advantageous for developing parenteral (injectable) formulations.
- Pharmacokinetics (ADME): The low expected lipophilicity suggests that oral bioavailability may be low due to poor passive absorption. Its transport across cellular membranes may rely on amino acid transporters. The high polarity also makes it unlikely to cross the blood-brain barrier, which could be an advantage for drugs intended to act peripherally.

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